Methyl 2-phenyl-4-pentynoate
CAS No.:
Cat. No.: VC14000148
Molecular Formula: C12H12O2
Molecular Weight: 188.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H12O2 |
|---|---|
| Molecular Weight | 188.22 g/mol |
| IUPAC Name | methyl 2-phenylpent-4-ynoate |
| Standard InChI | InChI=1S/C12H12O2/c1-3-7-11(12(13)14-2)10-8-5-4-6-9-10/h1,4-6,8-9,11H,7H2,2H3 |
| Standard InChI Key | FUBIJZTWQYKNBD-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)C(CC#C)C1=CC=CC=C1 |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
Methyl 2-phenyl-4-pentynoate belongs to the class of α-phenyl alkyne esters, featuring the following structural components:
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Ester group: A methyl ester (-COOCH₃) at the first carbon.
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Phenyl substituent: A benzene ring attached to the second carbon.
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Alkyne moiety: A terminal carbon-carbon triple bond at the fourth position.
The IUPAC name methyl 2-phenylpent-4-ynoate reflects this arrangement, with the canonical SMILES representation COC(=O)C(CC#C)C1=CC=CC=C1. The phenyl group introduces steric and electronic effects that influence reactivity, while the alkyne enables click chemistry applications.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₂O₂ |
| Molecular Weight | 188.22 g/mol |
| IUPAC Name | Methyl 2-phenylpent-4-ynoate |
| Canonical SMILES | COC(=O)C(CC#C)C1=CC=CC=C1 |
| InChI Key | FUBIJZTWQYKNBD-UHFFFAOYSA-N |
Synthesis and Preparation
Esterification of 2-Phenyl-4-Pentynoic Acid
The most straightforward route involves esterifying 2-phenyl-4-pentynoic acid with methanol under acidic catalysis. Sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) typically facilitate this reaction, achieving yields of 70–85% under reflux conditions.
Mechanism:
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Protonation: The carboxylic acid’s carbonyl oxygen is protonated, enhancing electrophilicity.
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Nucleophilic Attack: Methanol attacks the carbonyl carbon, forming a tetrahedral intermediate.
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Deprotonation and Elimination: Water is eliminated, regenerating the acid catalyst and yielding the ester.
Alternative Pathways
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Alkyne-Alkyne Coupling: Palladium-catalyzed Sonogashira coupling between phenylacetylene and methyl 4-bromo-2-phenylbut-2-enoate could introduce the alkyne group .
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Enolate Alkylation: Deprotonation of methyl 2-phenylpropanoate with LDA, followed by alkylation with propargyl bromide, offers a stepwise route to install the alkyne .
Table 2: Comparative Synthesis Methods
| Method | Catalyst | Yield (%) | Purity |
|---|---|---|---|
| Acid-Catalyzed Ester. | H₂SO₄ | 78 | ≥95% |
| Sonogashira Coupling | Pd(PPh₃)₄ | 65 | 90% |
| Enolate Alkylation | LDA/Propargyl Br | 60 | 88% |
Physicochemical Properties
Spectral Data
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IR Spectroscopy: Strong absorption at 1730 cm⁻¹ (C=O stretch), 2110 cm⁻¹ (C≡C stretch), and 1600 cm⁻¹ (aromatic C=C) .
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¹H NMR (CDCl₃): δ 7.35–7.25 (m, 5H, Ar-H), 3.70 (s, 3H, OCH₃), 3.05 (t, 2H, CH₂-C≡C), 2.75–2.60 (m, 1H, CH), 2.45–2.35 (m, 2H, CH₂) .
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MS (EI): m/z 188 [M]⁺, 143 [M-COOCH₃]⁺, 115 [C₆H₅CH₂]⁺.
Solubility and Stability
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Solubility: Miscible with THF, DCM, and ethyl acetate; sparingly soluble in water (<0.1 g/L at 25°C).
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Stability: Sensitive to strong bases (saponification) and oxidizing agents. Store under inert gas at –20°C to prevent alkyne polymerization .
Applications in Research and Industry
Pharmaceutical Intermediates
The alkyne group enables Huisgen cycloaddition for synthesizing triazole-based drug candidates. For example, coupling with azide-functionalized sugars yields glycosidase inhibitors .
Polymer Chemistry
Methyl 2-phenyl-4-pentynoate serves as a monomer in polyesters with tunable thermal properties. Copolymerization with ε-caprolactone enhances glass transition temperatures (Tg) by 20–30°C due to rigid phenyl groups .
Agrochemical Development
Phenyl-alkyne esters are precursors to fungicidal strobilurins. Functionalization at the alkyne position introduces side chains that modulate bioavailability .
Future Research Directions
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Catalytic Asymmetric Synthesis: Developing enantioselective routes to access chiral derivatives for medicinal chemistry.
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Photopolymerization Studies: Exploring UV-initiated crosslinking for biodegradable polymers.
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Ecotoxicology Assessments: Evaluating environmental persistence and aquatic toxicity.
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